Tetradec-9-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradec-9-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOVIPOGELKAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701481 | |
| Record name | Tetradec-9-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61549-50-6 | |
| Record name | Tetradec-9-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characteristics and Isomerism of Tetradec 9 Enenitrile
Systematic Nomenclature and Representation
The systematic name of a chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For Tetradec-9-enenitrile, the nomenclature reflects its key functional groups and structural attributes. The name is derived by identifying the longest carbon chain, the principal functional group which dictates the suffix, and the location of the carbon-carbon double bond.
The structural formula and other identifiers for this compound are detailed in the table below.
| Identifier | Representation |
| Molecular Formula | C₁₄H₂₅N |
| Systematic IUPAC Name | This compound |
| General Structure | CH₃(CH₂)₃CH=CH(CH₂)₇C≡N |
This table presents the fundamental molecular identifiers for this compound.
Stereochemical Considerations and E/Z Isomerism at the C-9 Olefinic Position
The presence of a double bond at the C-9 position introduces the possibility of stereoisomerism. Specifically, due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two distinct geometric isomers. These isomers are designated using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uklibretexts.orglibretexts.org
To assign the E/Z configuration, the priority of the substituents attached to each carbon of the double bond is determined. Higher atomic numbers of the atoms directly attached to the double bond carbons are given higher priority. libretexts.org
At the C-9 carbon: The substituents are a hydrogen atom and a carbon atom of the octyl nitrile group. Carbon has a higher atomic number than hydrogen, so the octyl nitrile group has higher priority.
At the C-10 carbon: The substituents are a hydrogen atom and a carbon atom of the butyl group. Carbon has a higher atomic number than hydrogen, so the butyl group has higher priority.
The spatial arrangement of these high-priority groups determines the isomer:
(Z)-Tetradec-9-enenitrile: The high-priority groups (the butyl group and the octyl nitrile group) are on the same side of the double bond. The name uses the prefix "(Z)-" from the German word zusammen, meaning "together". libretexts.orgyoutube.com
(E)-Tetradec-9-enenitrile: The high-priority groups are on opposite sides of the double bond. The name uses the prefix "(E)-" from the German word entgegen, meaning "opposite". chemguide.co.ukyoutube.com
The structural differences between the E and Z isomers of this compound are summarized in the following table.
| Isomer | Systematic Name | Orientation of High-Priority Groups |
| Z-isomer | (Z)-tetradec-9-enenitrile | Same side of the double bond |
| E-isomer | (E)-tetradec-9-enenitrile | Opposite sides of the double bond |
This table outlines the stereochemical configurations of this compound based on the E/Z nomenclature system.
Advanced Synthetic Methodologies for Tetradec 9 Enenitrile
Strategic Approaches to the Tetradec-9-enenitrile Carbon Skeleton
The construction of the C14 backbone, featuring a double bond at the C-9 position, is a critical phase in the synthesis of this compound. The stereochemistry of this double bond (Z or E) is crucial and is determined by the chosen synthetic route. Key strategies involve the formation of the olefin through olefination reactions or metathesis, or the assembly of the carbon chain via coupling and alkylation reactions.
Olefination reactions provide a powerful means to form the C=C double bond at a specific location. The choice of reaction significantly influences the isomeric purity of the final product.
The Wittig Reaction is a widely used method for alkene synthesis from aldehydes or ketones. pressbooks.publibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide, which is typically prepared on-site from a phosphonium (B103445) salt and a strong base. pressbooks.pub A key advantage of the Wittig reaction is that the double bond is formed at a fixed position, avoiding the rearrangement issues that can occur in other methods like alcohol dehydration. libretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides (where the R group on the ylide is alkyl) are generally employed, as they tend to yield the Z-isomer. organic-chemistry.org The driving force for this reaction is the formation of the highly stable phosphorus-oxygen bond in triphenylphosphine (B44618) oxide. pressbooks.pub
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.orgdiva-portal.org These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, which simplifies purification. orgsyn.org The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can reverse this selectivity to produce (Z)-alkenes with high purity. nrochemistry.com
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |
| Typical Product | (Z)-Alkenes (with non-stabilized ylides) organic-chemistry.org | (E)-Alkenes (standard conditions) wikipedia.org |
| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Dialkylphosphate Salt (water-soluble, easy removal) orgsyn.org |
| Reactivity | Less reactive than HWE carbanions | More nucleophilic than Wittig ylides wikipedia.org |
| (Z)-Selectivity | Generally good with non-stabilized ylides | Achieved via modifications (e.g., Still-Gennari) nrochemistry.com |
Olefin Metathesis has emerged as a powerful and versatile tool for C-C bond formation. researchgate.net This reaction, catalyzed by transition metal complexes like those developed by Grubbs and Schrock, allows for the exchange of substituents between different olefins. organic-chemistry.orgnobelprize.org For a linear molecule like this compound, cross-metathesis would be the most relevant application, reacting two smaller olefins to form the desired product. The key advantages of metathesis are its high functional group tolerance and the ability to control stereochemistry. organic-chemistry.org While early catalysts often produced a mixture of E/Z isomers, newer, highly selective catalysts have been developed. For instance, certain ruthenium-based catalysts can provide high selectivity for the (Z)-isomer, which is crucial for many biological applications. researchgate.net The reaction is often driven to completion by the removal of a volatile byproduct, such as ethene. organic-chemistry.org
An alternative to forming the double bond directly is to build the carbon skeleton using alkylation and cross-coupling reactions, where the double bond is already present in one of the building blocks.
Alkylation strategies can be used to extend a carbon chain. For instance, a dec-9-yn-1-ol intermediate could be synthesized and then coupled with a four-carbon fragment. This approach often involves the use of acetylides as nucleophiles to build the carbon framework, followed by stereoselective reduction of the alkyne to the desired (Z)- or (E)-alkene.
Cross-Coupling Reactions , particularly those catalyzed by palladium, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net Reactions such as the Suzuki, Stille, and Negishi couplings can be employed to join two fragments. nih.govmdpi.com For the synthesis of the this compound skeleton, a strategy could involve coupling an organometallic reagent containing nine carbons and the C=C double bond with a five-carbon fragment containing a precursor to the nitrile group (or the nitrile itself). The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. researchgate.netnih.gov The high functional group tolerance and mild reaction conditions make this a powerful approach for assembling complex molecules.
Nitrile Functional Group Introduction Techniques
The nitrile functional group is a versatile moiety in organic chemistry. ebsco.comteachy.app It can be introduced at various stages of a synthetic sequence, either from a corresponding oxygenated functional group like an amide or alcohol, or through nucleophilic displacement.
Ammoxidation is a highly atom-economical process that directly converts alcohols into nitriles using ammonia (B1221849) and an oxidant, typically over a heterogeneous catalyst. rsc.orgrsc.org This method is considered a green synthetic route due to the use of inexpensive starting materials and often recyclable catalysts. rsc.org Various catalytic systems have been developed, including those based on ruthenium, cobalt, manganese, and iron. rsc.orgnih.govacs.org For example, a system using an iron-modified TiO₂ photocatalyst can convert alcohols to nitriles at room temperature using ammonia and oxygen. acs.orgnih.gov This would allow for the conversion of tetradec-9-en-1-ol (B13863712) directly to this compound.
Dehydration of primary amides is one of the most common and fundamental methods for preparing nitriles. ebsco.comrsc.org The reaction involves the removal of a molecule of water from a primary amide (R-CONH₂) to yield the corresponding nitrile (R-CN). chemistrysteps.com A wide array of dehydrating agents can be used for this transformation, ranging from classic strong reagents to milder, more modern systems.
| Dehydrating Agent | Typical Conditions | Reference |
| Phosphorus Pentoxide (P₂O₅) | Heating | chemistrysteps.commasterorganicchemistry.com |
| Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine) | chemistrysteps.com |
| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine) | chemistrysteps.com |
| Oxalyl Chloride/Triphenylphosphine Oxide | Catalytic, rapid reaction at room temp | organic-chemistry.org |
| Tris(dimethylamino)phosphine | Reflux in Chloroform | nih.gov |
Nucleophilic cyanation involves the introduction of the cyano group using a cyanide salt as a nucleophile. wikipedia.org The most traditional method is the Kolbe nitrile synthesis , which involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via an Sₙ2 mechanism, making it most suitable for primary and secondary alkyl halides. wikipedia.org To synthesize this compound, a precursor like 1-bromotetradec-9-ene could be treated with NaCN in a polar aprotic solvent like DMSO. Other sources of cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), can also be used, often in the presence of a Lewis acid catalyst for the cyanation of substrates like benzylic alcohols. organic-chemistry.orgorganic-chemistry.org
Catalytic Systems and Reaction Conditions in this compound Synthesis
The success of modern synthetic routes to complex molecules like this compound heavily relies on the use of sophisticated catalytic systems that enable high selectivity and efficiency under mild conditions.
For olefin metathesis , the choice of catalyst is paramount. Ruthenium-based catalysts, commonly known as Grubbs catalysts, are widely used due to their stability and functional group tolerance. organic-chemistry.org The first-generation Grubbs catalyst is effective for many applications, while second-generation catalysts exhibit higher activity. For achieving specific stereochemistry, specialized catalysts such as Z-selective Grubbs catalysts are employed. researchgate.net Schrock catalysts, based on molybdenum or tungsten, are generally more active but also more sensitive to air and moisture. organic-chemistry.org
In cross-coupling reactions , palladium complexes are the catalysts of choice. nih.gov A common system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a palladium(II) precursor that is reduced in situ. The reaction requires a base and is performed in a suitable organic solvent like THF or DMF. nih.gov The choice of ligands on the palladium center is crucial for tuning reactivity and stability.
For ammoxidation , the catalysts are typically heterogeneous, consisting of metal nanoparticles or single atoms supported on a high-surface-area material. rsc.org These systems are designed for robustness and recyclability. Examples include Ru(OH)ₓ/TiO₂, Co₃O₄-NGr/C, and Fe(III)-modified TiO₂. rsc.orgacs.org These reactions are often performed under an atmosphere of air or oxygen, with ammonia serving as the nitrogen source. rsc.orgnih.gov
| Synthetic Reaction | Catalyst System | Key Features | Reference |
| Olefin Metathesis | Grubbs Catalysts (Ru-based) | High functional group tolerance, air/moisture stability. Z-selective versions available. | organic-chemistry.orgresearchgate.net |
| Olefin Metathesis | Schrock Catalysts (Mo, W-based) | Very high activity, useful for sterically demanding substrates. | organic-chemistry.org |
| Cross-Coupling | Pd(PPh₃)₄ and other Pd/phosphine complexes | Versatile for C-C bond formation, mild conditions. | nih.govnih.gov |
| Ammoxidation | Ru(OH)ₓ/TiO₂ | Heterogeneous, uses NH₄HCO₃ and air. | rsc.org |
| Ammoxidation | Fe/TiO₂ with NH₄Br | Photocatalytic, operates at room temperature. | acs.orgnih.gov |
| Ammoxidation | MnNCN | Heterogeneous, avoids over-oxidation and hydrolysis. | nih.gov |
Optimization and Scalability Considerations for this compound Production
The industrial production of this compound necessitates rigorous optimization of synthetic routes and careful consideration of scalability factors to ensure economic viability, efficiency, and sustainability. While laboratory-scale synthesis may prioritize yield and purity, large-scale production introduces challenges related to cost of starting materials, catalyst efficiency and recovery, reaction conditions, and purification methods.
Optimization of Synthetic Parameters
Key to enhancing the production of this compound is the systematic optimization of reaction parameters. This involves a multi-faceted approach to maximize yield and selectivity while minimizing costs and environmental impact.
Reaction Conditions: Temperature, pressure, and solvent play crucial roles in the efficiency of the synthesis. For example, in the production of related carboxylic acid derivatives, reaction temperatures are advantageously maintained between 45 and 95°C. google.com Operating at or near atmospheric pressure is also beneficial for industrial-scale production to avoid the high costs and safety concerns associated with high-pressure reactors. google.com The choice of solvent is also critical, with a preference for benign or easily recyclable solvents to improve the sustainability of the process. rsc.org
Reactant Stoichiometry and Reaction Time: Optimizing the ratio of reactants is essential to ensure complete conversion of the limiting reagent and to minimize waste. In many organic syntheses, using an excess of one reactant can drive the reaction to completion, but this must be balanced against the cost and difficulty of removing the excess reactant during purification. The reaction time is another critical parameter that is optimized to maximize product formation without the development of significant side products or degradation of the desired compound. For some continuous processes, the average retention time in a reactor can range from 2 to 8 hours. google.com
Scalability Challenges and Solutions
Translating a laboratory-scale synthesis to an industrial process presents a number of challenges that must be addressed.
Purification: Methods like column chromatography, which are common in the lab, are often not practical or cost-effective for large-scale production. google.com Distillation is a more common industrial purification technique; however, for thermally sensitive compounds like unsaturated nitriles, high temperatures can lead to polymerization or isomerization. google.com To overcome this, techniques such as vacuum distillation, thin-film distillation, or falling-film distillation, which subject the product to lower temperatures for shorter periods, are preferred. google.com Another strategy involves converting the product into a more stable intermediate that can be purified by distillation before being converted back to the final product. google.com
Process Type: Batch vs. Continuous: While many laboratory syntheses are performed in batch reactors, continuous-flow processes are often more efficient and economical for large-scale industrial production. Continuous processes can offer better control over reaction parameters, improved heat transfer, and higher throughput. The development of continuous processes for the production of related fatty acid derivatives has been explored to enhance industrial viability. google.com
The following tables summarize key parameters and considerations for the optimization and scalability of syntheses related to this compound.
Table 1: Optimized Reaction Parameters for Related Unsaturated Compound Synthesis
| Parameter | Optimized Condition/Observation | Source |
| Catalyst | NiP-2 for stereoselective hydrogenation | google.com |
| Temperature | 45 - 95°C for oxidative cleavage steps | google.com |
| Pressure | Atmospheric or slightly below | google.com |
| Reaction Time | 2 - 8 hours average retention in a continuous reactor | google.com |
Table 2: Scalability Challenges and Industrial Solutions
| Challenge | Industrial Solution | Source |
| Purification | Vacuum distillation, thin-film distillation, falling-film distillation to avoid thermal degradation. | google.com |
| Purification | Conversion to a more stable, distillable intermediate. | google.com |
| Process Efficiency | Transition from batch to continuous-flow systems. | |
| Cost & Sustainability | Use of recyclable heterogeneous catalysts and benign solvents. | rsc.org |
Chemical Reactivity and Derivatization of Tetradec 9 Enenitrile
Reactions at the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and Lewis basic. ucalgary.ca This polarity governs the reactivity of the nitrile, making it susceptible to nucleophilic attack at the carbon atom and protonation at the nitrogen atom. ucalgary.ca
The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides, depending on the reaction conditions. chemistrysteps.comresearchgate.net This process can be catalyzed by either acid or base. chemistrysteps.com
In acid-catalyzed hydrolysis , the nitrogen atom of the nitrile is first protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide intermediate. chemistrysteps.com Prolonged heating in the presence of strong acid will further hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. vvc.eduuobasrah.edu.iq
Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic nitrile carbon. chemistrysteps.com This forms an intermediate which, after protonation, yields an amide. chemistrysteps.com Similar to the acidic pathway, heating the amide in a basic solution will lead to its hydrolysis, producing a carboxylate salt and ammonia (B1221849). vvc.edu
The hydrolysis of Tetradec-9-enenitrile would thus yield Tetradec-9-enamide as an intermediate, which can be further hydrolyzed to Tetradec-9-enoic acid. nih.govthegoodscentscompany.comhmdb.ca
Table 1: Hydrolysis Reactions of this compound
| Reaction | Reagents & Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Tetradec-9-enamide | Tetradec-9-enoic Acid |
Nitriles can be effectively reduced to primary amines. youtube.com This transformation is crucial for the synthesis of various biologically active molecules and polymers. youtube.com Several reducing agents can accomplish this conversion.
One of the most powerful and common methods involves the use of lithium aluminum hydride (LiAlH₄) . youtube.comlibretexts.org The reaction proceeds through two successive nucleophilic additions of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine, in this case, 1-aminotetradec-9-ene. libretexts.org
Catalytic hydrogenation is another widely used method, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com This method is often considered more economical than using metal hydrides. youtube.com
Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) , also serve as effective reagents for the reduction of nitriles to primary amines. youtube.com
Table 2: Reduction of this compound to 1-Aminotetradec-9-ene
| Method | Reagents | Product |
|---|---|---|
| Hydride Reduction | 1. LiAlH₄ in ether or THF2. H₂O workup | 1-Aminotetradec-9-ene |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd, Pt, Ni) | 1-Aminotetradec-9-ene |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various strong nucleophiles, such as organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). ucalgary.calibretexts.org This reaction is a powerful tool for carbon-carbon bond formation.
When this compound is treated with a Grignard reagent, the nucleophilic carbon of the Grignard reagent adds to the nitrile carbon, forming an imine anion intermediate (as a magnesium salt). libretexts.org Subsequent hydrolysis of this intermediate in an acidic medium leads to the formation of a ketone. libretexts.org This two-step process allows for the synthesis of a wide variety of ketones from nitriles.
Table 3: Synthesis of a Ketone from this compound via Grignard Reaction
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1 | Grignard Reagent (e.g., CH₃MgBr) in ether | Imine anion salt |
The nitrile group can act as an electrophilic "warhead" in covalent drug discovery, capable of reacting with nucleophilic residues in proteins, such as cysteine. nih.gov While generally less reactive than other electrophiles like aldehydes, nitriles can form covalent adducts with the thiol group of cysteine residues. nih.gov
The reaction involves the nucleophilic attack of the cysteine thiol on the nitrile carbon, forming a thioimidate intermediate. nih.gov This intermediate can then readily cyclize to form a more stable thiazoline (B8809763) product. nih.gov Studies on various nitriles have shown that aliphatic nitriles possess a degree of electrophilicity that allows for this reaction to occur. nih.gov Electrophilic fatty acids containing a Michael acceptor moiety are known to target nucleophilic amino acids, primarily the thiols of cysteines, through Michael addition, leading to reversible nitroalkylation and post-translational protein modifications. frontiersin.org
This reactivity is significant as it suggests that this compound could potentially interact with and modify proteins containing reactive cysteine residues within a biological system.
Transformations Involving the Olefinic Moiety
The carbon-carbon double bond at the C9 position provides another site for chemical modification, independent of the nitrile group.
Hydrogenation: The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically uses hydrogen gas (H₂) and a metal catalyst. By carefully selecting the catalyst and reaction conditions, it is possible to selectively hydrogenate the double bond without affecting the nitrile group. This would convert this compound into Tetradecanenitrile. Conversely, more vigorous conditions could potentially reduce both the alkene and the nitrile. researchgate.net The formation of various compounds through hydrogenation is a common synthetic strategy. foodb.ca
Halogenation: The double bond can readily undergo addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds by the addition of two halogen atoms across the double bond, resulting in a dihalogenated alkane. For example, the reaction of this compound with bromine would yield 9,10-dibromotetradecanenitrile. This type of transformation is well-established for unsaturated fatty acid derivatives. acs.orgnih.gov
Table 4: Reactions at the Double Bond of this compound
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Tetradecanenitrile |
| Bromination | Br₂ in CCl₄ | 9,10-Dibromotetradecanenitrile |
Epoxidation and Dihydroxylation
The carbon-carbon double bond in this compound is susceptible to various addition reactions, including epoxidation and dihydroxylation, which introduce new functional groups and chiral centers.
Epoxidation: The conversion of the alkene in this compound to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The reaction proceeds via the concerted addition of an oxygen atom to the double bond, resulting in a three-membered ring containing oxygen (an epoxide). The stereochemistry of the starting alkene is generally retained in the product. For instance, the epoxidation of (Z)-tetradec-9-enenitrile would be expected to yield the cis-epoxide. The resulting epoxide is a valuable intermediate that can undergo further reactions, such as ring-opening with various nucleophiles to introduce diverse functionalities.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond of this compound, leading to the formation of a diol. This transformation can be carried out using several methods, with osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) being classic reagents for syn-dihydroxylation. Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of diols, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand. nih.gov This method allows for the controlled introduction of two hydroxyl groups with a specific stereochemistry, which is crucial in the synthesis of complex, biologically active molecules. For example, Sharpless asymmetric dihydroxylation was a key step in the synthesis of a diastereoselective mixture of diols from a related unsaturated compound. nih.gov
The choice of reagent and reaction conditions for both epoxidation and dihydroxylation allows for control over the stereochemical outcome of the reaction, which is of significant importance in synthetic organic chemistry.
Polymerization and Material Precursor Applications
The presence of the nitrile and alkene functional groups makes this compound a potential monomer for polymerization reactions. The alkene moiety can participate in addition polymerization, while the nitrile group can be involved in other types of polymerization or be chemically modified post-polymerization.
One of the primary polymerization methods involving the alkene functionality is Ring-Opening Metathesis Polymerization (ROMP). While direct ROMP of this compound itself is not extensively documented, related unsaturated nitriles and esters have been successfully polymerized using this technique. For instance, the acyclic diene metathesis (ADMET) polymerization of unsaturated esters, which are structurally similar to this compound, can lead to the formation of polyesters. nih.gov This suggests that under appropriate catalytic conditions, likely with a ruthenium-based metathesis catalyst, this compound could potentially form polymers. nih.gov
Furthermore, the nitrile group can be a precursor to other functional groups that are more amenable to polymerization. For example, hydrolysis of the nitrile would yield a carboxylic acid, which could then be used in condensation polymerization to form polyesters or polyamides. Alternatively, reduction of the nitrile would produce an amine, another key functional group for step-growth polymerization.
While specific applications of polymers derived solely from this compound are not widely reported, its structural motifs are found in precursors for more complex materials. For example, long-chain unsaturated nitriles and their derivatives are building blocks for the synthesis of macrolides and other macrocyclic compounds, which can themselves be monomers for the synthesis of specialized polymers. nih.gov The bifunctionality of this compound provides a platform for creating polymers with tailored properties, although this potential remains an area for further exploration.
Regioselectivity and Stereocontrol in this compound Transformations
The presence of both a nitrile group and a carbon-carbon double bond in this compound introduces challenges and opportunities for regioselective and stereoselective transformations. The relative reactivity and directing effects of these functional groups play a crucial role in determining the outcome of chemical reactions.
Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. In reactions involving the double bond of this compound, the position of the new substituent(s) is a key consideration. For instance, in hydroboration-oxidation, the boron atom will preferentially add to the less substituted carbon of the double bond, leading to the formation of an alcohol at that position after oxidation. The electronic nature of the nitrile group can also influence the regioselectivity of certain reactions.
Stereocontrol , the control of the stereochemical outcome of a reaction, is critical in the synthesis of chiral molecules from achiral starting materials like this compound. Asymmetric catalysis is a powerful tool for achieving high levels of stereocontrol. For example, as previously mentioned, the Sharpless asymmetric dihydroxylation can be used to produce enantiomerically enriched diols from the alkene. nih.gov Similarly, asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, can be employed to create chiral epoxides.
The interplay between the existing functional groups and the chosen reagents and catalysts is paramount. For example, in a study on the synthesis of a component of the antibiotic pramanicin, a glycoluril (B30988) template was used to direct sequential Claisen-type condensations, demonstrating a high degree of regioselectivity. researchgate.net While this example does not directly involve this compound, it highlights the use of directing groups to control reactivity in related systems. The development of catalytic systems that can differentiate between the two prochiral faces of the double bond in this compound is essential for its use in the asymmetric synthesis of complex molecules. rug.nljst.go.jp
Synthetic Utility of this compound as an Advanced Intermediate for Complex Molecular Architectures
This compound serves as a valuable building block in the synthesis of more complex molecular architectures due to its bifunctional nature. The presence of both a long hydrocarbon chain with a specific point of unsaturation and a reactive nitrile group allows for a variety of synthetic manipulations. ekb.eg
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up a new set of possibilities for further synthetic elaboration. For example, the corresponding carboxylic acid, tetradec-9-enoic acid, can be used in esterification or amidation reactions to build larger molecules. nih.gov Steglich esterification, a mild method for forming ester bonds, is particularly useful for coupling carboxylic acids with sensitive alcohols. nih.gov
The alkene functionality can be subjected to a wide range of reactions, including metathesis, to form macrocycles or polymers. nih.govresearchgate.net Ring-closing metathesis (RCM) is a powerful strategy for the synthesis of large-ring lactones (macrolides), which are common motifs in natural products with interesting biological activities. researchgate.net For instance, the synthesis of (5Z,9S)-tetradec-5-en-9-olide, a termite queen-specific volatile, utilized RCM as a key step. researchgate.net Although the starting material was not this compound itself, this example demonstrates the utility of long-chain unsaturated precursors in the construction of complex macrocyclic structures.
Furthermore, the combination of the nitrile and alkene functionalities allows for the synthesis of molecules with diverse and well-defined architectures. The long aliphatic chain provides a hydrophobic segment, while the functional groups at either end can be used to attach polar head groups or to link the molecule to other building blocks. This versatility makes this compound and related compounds attractive intermediates in the fields of natural product synthesis, medicinal chemistry, and materials science. ekb.eg
Advanced Analytical and Spectroscopic Characterization of Tetradec 9 Enenitrile
High-Resolution Mass Spectrometry for Structural Elucidation and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of Tetradec-9-enenitrile. Using techniques like electrospray ionization (ESI), a precise mass measurement of the molecular ion can be obtained, allowing for the confirmation of the molecular formula, C₁₄H₂₅N. rsc.org
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound is dictated by the nitrile group and the unsaturated hydrocarbon chain. Key fragmentation pathways for long-chain nitriles and unsaturated compounds include:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrile group is a common fragmentation pathway for nitriles.
McLafferty Rearrangement: This can occur if the alkyl chain is sufficiently long, involving the transfer of a gamma-hydrogen to the nitrile nitrogen, followed by cleavage.
Cleavage at the double bond: The C₉=C₁₀ double bond is a likely site for cleavage, leading to characteristic fragment ions that help to pinpoint the location of the unsaturation. Fragmentation of the hydrocarbon chain will produce a series of ions separated by 14 Da (CH₂).
Formation of Adducts: In positive ion electrospray ionization, nitriles can sometimes be reduced to their corresponding amines, forming adduct ions. researchgate.net
A proposed fragmentation pattern helps in interpreting the mass spectrum to confirm the identity of the compound. researchgate.net
Table 1: Predicted Key Mass Fragments for this compound (C₁₄H₂₅N)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 207 | [M]⁺ | Molecular Ion |
| 192 | [M-CH₃]⁺ | Loss of a terminal methyl group |
| Various | [CₙH₂ₙ]⁺, [CₙH₂ₙ₋₁]⁺ | Cleavage along the alkyl chain |
| Specific fragments | Ions from cleavage at C=C bond | Helps to locate the double bond |
This table is predictive and based on general fragmentation patterns of long-chain unsaturated nitriles. Actual results may vary based on ionization method and energy.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR techniques)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. researchgate.net Techniques like COSY, HSQC, and HMBC provide through-bond correlation data that reveal the complete molecular connectivity. youtube.comsdsu.edu
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, COSY would show correlations between the olefinic protons (H-9 and H-10) and the neighboring methylene (B1212753) protons (H-8 and H-11). It would also map the couplings along the entire aliphatic chain.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the olefinic protons (H-9, H-10) to the carbons of the adjacent methylene groups (C-8, C-11) and vice-versa, confirming the position of the double bond. Correlations from the protons on C-2 to the nitrile carbon (C-1) would confirm the end of the chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C-1 (-C≡N) | ~119-121 | - | H-2 → C-1, C-3 |
| C-2 (-CH₂CN) | ~16-18 | ~2.3-2.4 | H-2 → C-1, C-3, C-4 |
| C-3 to C-7 | ~25-32 | ~1.2-1.6 | - |
| C-8 | ~27-30 | ~2.0-2.1 | H-8 → C-7, C-9, C-10 |
| C-9 (=CH-) | ~129-131 | ~5.3-5.5 | H-9 → C-8, C-11 |
| C-10 (=CH-) | ~129-131 | ~5.3-5.5 | H-10 → C-8, C-12 |
| C-11 | ~32-33 | ~2.0-2.1 | H-11 → C-9, C-10, C-12 |
| C-12, C-13 | ~22-31 | ~1.2-1.4 | - |
| C-14 (-CH₃) | ~14 | ~0.8-0.9 | H-14 → C-12, C-13 |
Note: Chemical shifts are predictive and can be influenced by solvent and stereochemistry (Z/E isomerism). The Z (cis) isomer is generally expected for naturally derived pheromones.
Advanced Vibrational Spectroscopy (e.g., Raman and Infrared) for Conformational Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the functional groups present in this compound. These methods are sensitive to bond vibrations and can be used to confirm the presence of key structural features and analyze conformational properties. mt.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The most prominent and diagnostic peak for this compound would be the sharp, strong absorption from the nitrile (C≡N) triple bond stretch.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR, being more sensitive to non-polar, symmetric bonds. researchgate.net The carbon-carbon double bond (C=C) stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.
Key vibrational modes for this compound include:
C≡N Stretch: A very characteristic sharp band.
C=C Stretch: Indicates the presence of the alkene group.
=C-H Bends: The out-of-plane bending vibrations are particularly diagnostic for the stereochemistry of the double bond. For a cis (Z) isomer, a characteristic band is expected, which differs in position from the trans (E) isomer.
C-H Stretches: Signals from sp²-hybridized carbons (at the double bond) appear at higher wavenumbers (>3000 cm⁻¹) than those from sp³-hybridized carbons (<3000 cm⁻¹).
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | 3010-3030 | IR, Raman | Medium |
| C-H Stretch (sp³) | 2850-2960 | IR, Raman | Strong |
| C≡N Stretch | 2240-2260 | IR | Strong, Sharp |
| C=C Stretch | 1640-1660 | Raman | Strong |
| CH₂ Bend (Scissoring) | 1450-1470 | IR | Medium |
| =C-H Bend (Out-of-plane) | ~675-730 (for Z-isomer) | IR | Strong |
This data is based on characteristic group frequencies for unsaturated nitriles. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment of Isomers and Related Compounds
Chromatography is essential for the separation of this compound from reaction mixtures, the assessment of its purity, and the separation of its geometric isomers (Z and E). taylorfrancis.com
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like this compound. vernier.com The choice of the stationary phase is critical for separating the Z and E isomers. Highly polar cyanopropyl capillary columns are often used for the separation of unsaturated fatty acid and nitrile isomers, as they can effectively differentiate based on the subtle differences in polarity and shape between cis and trans isomers. shimadzu.com Retention indices, which are standardized retention times, can aid in identification.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is also suitable for the purification and analysis of long-chain nitriles. nih.gov A C18 column with a mobile phase, such as a methanol/water or acetonitrile/water gradient, would be a typical starting point. The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase.
Table 4: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Polar (e.g., cyanopropylsiloxane) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Isomer separation, purity analysis, quantification |
| High-Performance Liquid Chromatography (HPLC) | Non-polar (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV (low λ), MS, Evaporative Light Scattering (ELSD) | Preparative purification, purity assessment |
Theoretical and Computational Studies of Tetradec 9 Enenitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide deep insights into the electron distribution, orbital energies, and reactivity of Tetradec-9-enenitrile.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. chemrxiv.org By applying DFT, researchers could determine a variety of properties for this compound. The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-31G(d,p) would likely provide a good balance of accuracy and computational cost for initial investigations. nih.govresearchgate.net
Table 1: Potential DFT-Calculable Properties of this compound
| Property | Description | Potential Insights |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. | Provides the most stable structure of the molecule, which is the foundation for all other property calculations. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | Allows for the comparison of the relative stabilities of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule would interact with electric fields and polar solvents. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict the infrared (IR) spectrum of the molecule, aiding in its experimental identification. chemrxiv.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical reactivity. researchgate.net |
A hypothetical DFT study on this compound would likely focus on the electronic influence of the nitrile group and the double bond on the rest of the aliphatic chain.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's reactivity.
For this compound, the HOMO would likely be localized around the C=C double bond, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO would likely be centered on the nitrile group (C≡N), suggesting this is the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Location of High Electron Density | Implied Reactivity |
| HOMO | Pi (π) orbital of the C=C double bond | Susceptible to reaction with electrophiles. |
| LUMO | Pi-star (π*) orbital of the C≡N triple bond | Susceptible to reaction with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and electronic excitation energy. |
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds in its long aliphatic chain, this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.govnih.gov
A systematic conformational search, potentially using methods like molecular mechanics (e.g., MMFF94s force field) followed by higher-level quantum mechanical calculations (like DFT), could elucidate the potential energy surface of this compound. nih.gov The results would reveal the global minimum energy conformer (the most stable shape of the molecule) and other low-energy local minima. This information is crucial as the biological activity and physical properties of a flexible molecule are often determined by the ensemble of its low-energy conformers.
Reaction Mechanism Prediction and Transition State Analysis
Theoretical methods can be used to predict the pathways of chemical reactions involving this compound and to identify the high-energy transition states that connect reactants, intermediates, and products. nih.gov For instance, one could computationally investigate the mechanism of reactions such as the hydrolysis of the nitrile group or addition reactions at the double bond.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, providing insights into its dynamic properties and how it interacts with other molecules. d-nb.inforesearchgate.netdtic.mil An MD simulation would involve placing one or more this compound molecules in a simulation box, potentially with a solvent, and then calculating the forces between all atoms and how their positions change over picoseconds or nanoseconds. researchgate.netrsc.org
These simulations could reveal information about:
Bulk properties: How molecules of this compound pack together in a liquid or solid state.
Solvation: How the molecule is surrounded by and interacts with solvent molecules.
Conformational dynamics: How the molecule flexes and changes its shape over time at a given temperature.
Intermolecular forces: The nature and strength of interactions (e.g., van der Waals forces, dipole-dipole interactions) between this compound molecules.
Computational Approaches to Structure-Activity Relationships (SAR) (non-human, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological or chemical activities. nih.govmdpi.com If a dataset of structurally similar compounds to this compound with measured activities (e.g., insecticidal or antimicrobial activity) were available, a QSAR model could be developed.
The process would involve:
Calculating molecular descriptors: These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.
Developing a mathematical model: Statistical methods would be used to find a correlation between the descriptors and the observed activity. nih.gov
Model validation: The predictive power of the model would be tested on a separate set of compounds not used in its development. mdpi.com
A validated QSAR model for a series of unsaturated nitriles could be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced desired properties.
Biological and Ecological Roles of Tetradec 9 Enenitrile and Its Derivatives Non Human, Non Clinical
Role as a Pheromone Component in Arthropod Communication Systems
Identification in Specific Insect Species
There are no specific, documented instances in peer-reviewed literature of Tetradec-9-enenitrile being isolated and identified as a naturally occurring pheromone component from any specific insect species. However, the (Z)-9-tetradecenal, an aldehyde derivative, has been identified as a sex pheromone component in Helicoverpa armigera nih.gov. Furthermore, (Z)-tetradec-9-enyl acetate (B1210297) is a well-known insect attractant and a component of the sex pheromone in various Lepidopteran species herts.ac.uk. The structural similarity suggests that this compound could potentially serve as a precursor or a metabolic byproduct of these more commonly identified pheromone components.
Chemo-ecological Significance and Behavioral Responses
The chemo-ecological significance of this compound itself has not been directly studied. However, the behavioral responses elicited by its derivatives are well-documented. For instance, (Z)-9-tetradecenal plays a significant role in both short- and long-range attraction of male Helicoverpa armigera nih.gov. The acetate form, (Z)-tetradec-9-enyl acetate, functions as a mating disruptor for various pest species herts.ac.uk. It is plausible that this compound, if present, could act as a synergist or antagonist in a complex pheromone blend, modulating the behavioral response to the primary components. However, without direct experimental evidence, this remains speculative.
The table below summarizes the roles of closely related derivatives of this compound.
| Compound | Role |
| (Z)-9-Tetradecenal | Sex pheromone component in Helicoverpa armigera |
| (Z)-Tetradec-9-enyl acetate | Insect attractant and mating disruptor in various Lepidoptera |
Metabolism and Biotransformation in Non-Mammalian Organisms
Specific pathways for the metabolism and biotransformation of this compound in non-mammalian organisms have not been elucidated in scientific studies. In insects, the metabolism of xenobiotics, including insecticides that may contain a nitrile group, is often carried out by enzyme systems such as cytochrome P450 monooxygenases researchgate.netnih.gov. These enzymes can catalyze a variety of reactions, including hydroxylation and oxidation.
It is conceivable that if this compound were present in an insect, it could be metabolized through hydrolysis of the nitrile group to the corresponding carboxylic acid or reduced to an amine. The general metabolism of fatty acids and lipids in insects is a complex process involving various enzymes for chain shortening, elongation, and desaturation inflibnet.ac.in. Nitriles of fatty acid origin could potentially enter these pathways following initial biotransformation of the nitrile moiety. However, the specific enzymes and pathways involved with this compound are unknown.
Broader Ecological Contexts of this compound Function
Given the lack of direct identification of this compound in arthropods, its broader ecological functions remain undefined. Arthropods play a crucial role in various ecosystem processes, and their chemical communication systems are a key aspect of their ecological interactions mdpi.com. While the roles of many pheromones are well-understood in contexts such as mating and aggregation, the ecological significance of minor or unidentified components of pheromone blends is an area of ongoing research. It is possible that compounds like this compound could have subtle but important roles in interspecific or intraspecific signaling that have yet to be discovered.
Emerging Research Applications and Future Directions Non Clinical
Development of Agro-Chemical Tools for Pest Management
Research into agro-chemical tools for pest management is increasingly focused on environmentally benign solutions, with insect pheromones being a key area of interest. While direct research on Tetradec-9-enenitrile as a pheromone is not extensively documented, its close analogue, (Z)-tetradec-9-enyl acetate (B1210297), is a known sex pheromone for several moth species, including the beet armyworm (Spodoptera exigua). herts.ac.uk Pheromones are highly specific chemical signals used for communication between insects, and their synthetic versions can be employed in pest management strategies such as mating disruption and mass trapping. asianpubs.orgpharmiweb.com
The development of sustainable and cost-effective methods for producing pheromones is a significant research focus. Traditional chemical synthesis routes can be complex and expensive. earlham.ac.ukrsc.org Therefore, researchers are exploring biotechnological production methods. These innovative approaches often involve the use of genetically engineered organisms to produce pheromone precursors or the final pheromone molecules. herts.ac.ukherts.ac.uk The structural similarity of this compound to known pheromones suggests its potential as a pheromone component or a precursor in the synthesis of more complex pheromone molecules for integrated pest management programs.
Applications in Specialty Chemical Synthesis as a Building Block
The nitrile functional group is a versatile synthon in organic chemistry, readily convertible into other functional groups such as amines, amides, and carboxylic acids. nih.govebsco.com This reactivity makes nitriles valuable building blocks for the synthesis of more complex molecules. This compound, with its long aliphatic chain and a site of unsaturation, presents opportunities for the synthesis of a variety of specialty chemicals.
The presence of the double bond allows for a range of addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to the creation of diverse molecular architectures. For instance, selective modification of the double bond could yield polyhydroxy derivatives. researchgate.net The nitrile group itself can participate in various C-C bond-forming reactions, further expanding its synthetic utility. organic-chemistry.org These characteristics position this compound as a potential precursor for the synthesis of surfactants, lubricants, and other high-value oleochemicals.
Advanced Materials Chemistry and Polymer Precursor Research
Unsaturated nitriles are important monomers in the production of various polymers. google.com Acrylonitrile, the simplest unsaturated nitrile, is a key component in the production of commercially significant polymers like poly(styrene-co-acrylonitrile) (SAN) and nitrile rubber. lu.seresearchgate.net The nitrile group's polarity can enhance intermolecular interactions within a polymer, potentially leading to materials with desirable thermal and mechanical properties. lu.se
The long aliphatic chain of this compound could impart flexibility and hydrophobicity to polymers, while the nitrile group could contribute to specific adhesive or barrier properties. Research in this area could explore the polymerization of this compound as a monomer or its incorporation as a comonomer with other monomers to create novel polymers with tailored properties. lu.se The presence of the double bond also offers a site for cross-linking, which can be utilized to produce thermosetting resins or elastomers. The unique combination of a long hydrocarbon tail and a polar nitrile head in this compound suggests its potential for creating materials with interesting interfacial properties, similar to how other nitriles can form organized structures at interfaces. columbia.edu
Integration with Biotechnological Production Platforms (e.g., Engineered Microorganisms)
The production of complex organic molecules through biotechnological routes is a rapidly advancing field of research. Genetically engineered microorganisms, such as yeast and bacteria, are being developed as "cell factories" for the synthesis of a wide range of chemicals, including pheromones and their precursors. herts.ac.ukherts.ac.uk This approach offers a more sustainable alternative to traditional chemical synthesis, often utilizing renewable feedstocks. usda.gov
Recent advancements have demonstrated the feasibility of producing insect pheromones and their precursors in transgenic plants and engineered microbes. earlham.ac.ukusda.govresearchgate.net For example, the production of (Z)-tetradec-9-enyl acetate has been achieved in engineered yeast and plants like Nicotiana benthamiana. herts.ac.ukherts.ac.uk Given the structural relationship, similar biosynthetic pathways could potentially be engineered in microorganisms to produce this compound. This would involve the heterologous expression of specific enzymes capable of constructing the C14 backbone and introducing the nitrile functionality and the double bond at the correct position. The development of such a biotechnological platform would enable a more sustainable and potentially cost-effective production of this versatile chemical.
Future Perspectives in Synthetic Route Optimization and Green Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemical production. acs.org This includes the use of renewable feedstocks, the reduction of hazardous waste, and the development of more efficient catalytic processes. researchgate.net For the synthesis of nitriles, traditional methods often involve the use of toxic cyanide reagents. acs.org
Future research on the synthesis of this compound will likely focus on developing greener and more sustainable methodologies. This could involve the use of biocatalytic methods, such as aldoxime dehydratases, which can convert aldoximes to nitriles under mild conditions without the need for cyanide. mdpi.comnih.gov Another approach could be the development of novel catalytic systems that enable the direct conversion of renewable feedstocks, such as fatty acids or their derivatives, into this compound. Optimizing reaction conditions to improve yield and selectivity while minimizing byproducts will be a key aspect of this research. The development of efficient and environmentally friendly synthetic routes will be crucial for the wider adoption of this compound in its various potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
